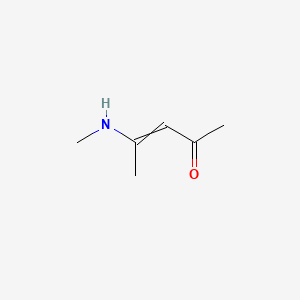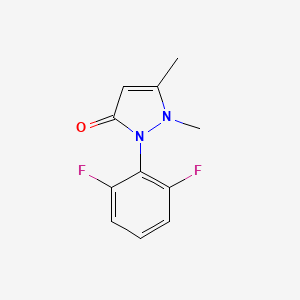
1-(4-Amino-3-mercaptophenyl)-3-chloropropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Amino-3-mercaptophenyl)-3-chloropropan-1-one is a chemical compound with the molecular formula C9H10ClNOS This compound is characterized by the presence of an amino group, a mercapto group, and a chloropropanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-3-mercaptophenyl)-3-chloropropan-1-one typically involves the reaction of 4-amino-3-mercaptophenyl derivatives with chloropropanone under controlled conditions. One common method involves the use of thiocarbohydrazide as a precursor, which undergoes nucleophilic substitution reactions to introduce the chloropropanone moiety . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-(4-Amino-3-mercaptophenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the chloropropanone moiety can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like ammonia or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
科学的研究の応用
1-(4-Amino-3-mercaptophenyl)-3-chloropropan-1-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-(4-Amino-3-mercaptophenyl)-3-chloropropan-1-one involves its interaction with various molecular targets. The amino and mercapto groups can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and protein function. The compound can also undergo redox reactions, influencing cellular oxidative stress pathways .
類似化合物との比較
Similar Compounds
4-Amino-3-mercapto-5-pyridin-4-yl-4H-1,2,4-triazole: Known for its antifungal activity.
1,2-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)-ethan-1-ol: Used in the synthesis of biologically active heterocycles.
Uniqueness
Its ability to undergo multiple types of reactions and form stable complexes with metals makes it a versatile compound in both research and industrial applications .
特性
分子式 |
C9H10ClNOS |
|---|---|
分子量 |
215.70 g/mol |
IUPAC名 |
1-(4-amino-3-sulfanylphenyl)-3-chloropropan-1-one |
InChI |
InChI=1S/C9H10ClNOS/c10-4-3-8(12)6-1-2-7(11)9(13)5-6/h1-2,5,13H,3-4,11H2 |
InChIキー |
FTTAQPIHMAZLGU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)CCCl)S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















